Sacubitrilat - 149709-44-4

Sacubitrilat

Catalog Number: EVT-281154
CAS Number: 149709-44-4
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of LCZ696 with neprilysin inhibitory activity.
Sacubitrilat is a Neprilysin Inhibitor. The mechanism of action of sacubitrilat is as a Neprilysin Inhibitor.

Sacubitril

    Compound Description: Sacubitril is a prodrug that is enzymatically converted to the active metabolite sacubitrilat. [, , , , , , , , , , , , , , , ] It is administered in combination with valsartan under the brand name Entresto®. [] Sacubitril itself does not have direct pharmacological activity. []

    Relevance: Sacubitril is directly relevant to sacubitrilat as it is the inactive precursor that is metabolized to the active compound. [, , , , , , , , , , , , , , , ] Understanding sacubitril's metabolism and factors influencing its conversion to sacubitrilat, such as the role of carboxylesterase 1 (CES1), is crucial for optimizing sacubitrilat therapy. []

Valsartan

    Compound Description: Valsartan is an angiotensin II type-1 receptor blocker (ARB) commonly used to treat hypertension and heart failure. [, , , , , , , , , , , , , , ]

    Relevance: Valsartan is co-administered with sacubitril in the drug Entresto®. [, , , , , , , , , , , , , , ] The rationale for this combination is that neprilysin inhibition by sacubitrilat can lead to an increase in angiotensin II levels, which valsartan counteracts by blocking the AT1 receptor. [, , , , , ]

Angiotensin II

    Compound Description: Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. It exerts its effects by binding to the angiotensin II type 1 receptor (AT1R). [, ]

    Relevance: Sacubitrilat, by inhibiting neprilysin, indirectly leads to increased levels of angiotensin II. [, ] This is because neprilysin is involved in the degradation of angiotensin II. This potential increase in angiotensin II is the reason why sacubitrilat is co-administered with the AT1R blocker valsartan. [, , , , , ]

B-type Natriuretic Peptide (BNP)

    Compound Description: BNP is a cardiac hormone that acts as a natural antagonist to the renin-angiotensin-aldosterone system (RAAS). It promotes vasodilation, natriuresis, and diuresis, counteracting the effects of angiotensin II. [, ]

    Relevance: Sacubitrilat's inhibition of neprilysin is thought to increase the levels of natriuretic peptides like BNP, contributing to its beneficial effects in heart failure. [, ] Studies have shown a correlation between NT-proBNP levels and the positive effects of sacubitril/valsartan treatment. []

Fimasartan

    Compound Description: Fimasartan is another angiotensin II type 1 receptor blocker (ARB) with antihypertensive properties. []

    Relevance: While not directly mentioned in relation to sacubitrilat's mechanism of action, a study investigated a simultaneous determination method for fimasartan and sacubitril in biological samples. [] This suggests potential future research on combining these compounds or exploring their comparative efficacy.

Synthesis Analysis

The synthesis of sacubitrilat involves multiple steps that can vary depending on the method employed. A typical synthesis pathway includes:

  1. Cyclization: Starting from (S)-1-(aminobenzyl)-2-naphthol, cyclization occurs with 2R-methyl-4-oxo-butyric acid.
  2. Formation of Intermediates: The reaction yields intermediates like (7aR,9R,12S)-9-methyl-10-oxo-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrole[2,1-b][1,3]oxazine.
  3. Grignard Reaction: This intermediate can then undergo a Grignard reaction with biphenyl derivatives to form more complex structures.
  4. Hydrogenation: The reaction mixture is subjected to hydrogenation conditions using palladium on carbon as a catalyst to complete the synthesis .

These methods yield sacubitrilat in varying degrees of purity and yield, often requiring purification processes such as crystallization.

Molecular Structure Analysis

Sacubitrilat possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C23H28N2O5SC_{23}H_{28}N_2O_5S, and its structure includes:

  • A naphthalene ring system: This aromatic component is crucial for its interaction with biological targets.
  • Amine and carboxylic acid functionalities: These groups are essential for binding to enzymes like neprilysin.

The structural data reveal that sacubitrilat's three-dimensional conformation allows it to effectively inhibit neprilysin, thus enhancing endogenous peptide levels .

Chemical Reactions Analysis

Sacubitrilat participates in several chemical reactions that are critical for its pharmacological effects:

  1. Inhibition of Neprilysin: By binding to neprilysin, sacubitrilat prevents the breakdown of natriuretic peptides.
  2. Metabolic Conversion: In vivo, sacubitrilat may undergo further metabolic transformations that can affect its efficacy and safety profile.
  3. Reactivity with Biological Targets: The compound has shown potential interactions with various receptors and enzymes beyond neprilysin, indicating broader pharmacological implications .
Mechanism of Action

The mechanism of action of sacubitrilat primarily involves:

  • Inhibition of Neprilysin: This enzyme degrades several peptides involved in cardiovascular homeostasis. By inhibiting neprilysin, sacubitrilat increases levels of beneficial peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), leading to vasodilation and reduced blood pressure.
  • Synergistic Effect with Valsartan: When combined with valsartan (an angiotensin receptor blocker), sacubitrilat provides complementary effects by blocking the renin-angiotensin system while enhancing peptide signaling pathways .
Physical and Chemical Properties Analysis

Sacubitrilat exhibits specific physical and chemical properties that influence its pharmaceutical applications:

  • Molecular Weight: Approximately 436.54 g/mol.
  • Solubility: Sacubitrilat is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Sacubitrilat's primary application is in the treatment of heart failure as part of the combination therapy with valsartan under the brand name Entresto. Recent research has also explored its potential repurposing as an anti-cancer agent due to its ability to modulate cellular pathways related to apoptosis and cell cycle regulation . This expanding scope highlights the versatility of sacubitrilat beyond cardiovascular diseases into oncology.

Synthesis and Development of Sacubitrilat

Historical Context of Neprilysin Inhibitor Development

The pursuit of neprilysin (NEP) inhibitors emerged from the recognition that natriuretic peptides (NPs)—particularly atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)—exert cardioprotective effects through vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS) [5] [6]. Early NEP inhibitors (e.g., candoxatril, ecadotril) demonstrated limited clinical efficacy due to compensatory RAAS activation and angiotensin II accumulation, which counteracted NP elevation [5] [7]. This led to the concept of dual-pathway inhibition: combining NEP suppression with RAAS blockade. Initial attempts with omapatrilat (NEP/ACE inhibitor) showed superior hemodynamic effects but were abandoned due to a high incidence of angioedema from bradykinin accumulation [6] [7]. The angiotensin receptor-neprilysin inhibitor (ARNI) class was subsequently conceived to avoid bradykinin-related risks while optimizing neurohormonal modulation. Sacubitrilat, the active metabolite of the prodrug sacubitril, emerged as the cornerstone of this approach [7] [9].

Table 1: Evolution of Key Neprilysin Inhibitors

CompoundTypeTherapeutic RationaleOutcome
CandoxatrilNEP inhibitorElevate NPsLimited efficacy (RAAS escape)
OmapatrilatNEP/ACE inhibitorDual NP elevation + ACE inhibitionAngioedema risk; withdrawn
Sacubitril/ValsartanARNINEP inhibition + AT1 receptor blockadeFDA-approved for HFrEF (2015)

Rational Design of Sacubitril as a Prodrug Precursor

Sacubitrilat’s therapeutic potential was hindered by poor oral bioavailability due to its high polarity and charged state at physiological pH [9] [10]. To overcome this, sacubitril was engineered as an ethyl ester prodrug with:

  • Lipophilicity Enhancement: The ethyl ester group increased logP by ~1.5 units, improving intestinal membrane permeability [10].
  • Targeted Activation: Esterase-mediated hydrolysis in the liver and intestine selectively converts sacubitril to sacubitrilat (LBQ657), ensuring minimal systemic exposure to the inactive prodrug [7] [9].
  • Structural Optimization: The biphenyl moiety of sacubitrilat was retained to facilitate binding to neprilysin’s active site, while the carboxylate groups were masked to prevent premature dissociation [9]. Molecular dynamics simulations confirmed that sacubitrilat’s R-configuration at the C-4 position maximized hydrogen bonding with neprilysin residues (Asn542, His711) [7].

Table 2: Key Molecular Properties of Sacubitril vs. Sacubitrilat

PropertySacubitrilSacubitrilatImpact
logP2.1-0.8Enhanced intestinal absorption
Solubility (pH 7)LowHighReduced renal clearance for sacubitrilat
Plasma t₁/₂1.4 hours11.5 hoursSustained neprilysin inhibition

Enzymatic Conversion Pathways: Role of Esterases in Sacubitril Activation

Sacubitril undergoes rapid hydrolysis by carboxylesterases (CES), primarily human carboxylesterase 1 (hCE1) in the liver and intestinal CES (hiCE) [7] [9]. The conversion occurs in three phases:

  • Absorption: Sacubitril is absorbed intact (~60% bioavailability) with peak plasma concentrations (Tₘₐₓ) at 0.5 hours post-administration [10].
  • Hepatic Activation: Sacubitril is de-ethylated by hCE1 to sacubitrilat (LBQ657), reaching Cₘₐₓ within 2–3 hours [9] [10].
  • Systemic Exposure: Sacubitrilat accounts for >85% of systemic drug exposure, with minimal intact sacubitril detected beyond 4 hours [10].

In vitro studies using human hepatocytes show a conversion efficiency of >90% within 30 minutes. Genetic polymorphisms in CES1 (e.g., CES1 G143E) reduce sacubitrilat formation by 40%, though clinical relevance remains limited due to compensatory hydrolysis by intestinal esterases [7].

Table 3: Enzymatic Conversion Kinetics of Sacubitril

ParameterValueBiological System
Conversion Rate0.28 min⁻¹Human hepatocytes
hCE1 Kₘ68 μMRecombinant hCE1
Tₘₐₓ (sacubitrilat)2.0–3.0 hoursHealthy subjects

Optimization of Sacubitrilat Bioavailability and Stability

The cocrystal formulation of sacubitril and valsartan (LCZ696) was critical to enhance sacubitrilat’s pharmacokinetic profile:

  • Supramolecular Chemistry: Sacubitril and valsartan form a sodium salt complex (1:1 molar ratio) with 18 sodium ions and 15 water molecules per 6 drug pairs. This structure stabilizes sacubitril against gastric hydrolysis and modulates dissolution at pH 5–7 [4] [7].
  • pH-Dependent Release: The cocrystal maintains integrity in the stomach (pH 1–3) but dissociates in the duodenum (pH 5–6), enabling synchronized absorption of both moieties [7] [10].
  • Reduced Variability: Steady-state exposure to sacubitrilat shows low inter-subject variability (AUC CV% <25%), crucial for predictable neprilysin inhibition [10].

Bioavailability studies in heart failure patients revealed a 2.1-fold higher sacubitrilat AUC versus healthy subjects, attributed to reduced renal clearance and tissue distribution in disease states [10]. Stability assays confirm sacubitrilat’s resilience against hepatic metabolism (CYP450 involvement <5%) and plasma esterases, ensuring a half-life of 11.5 hours [9] [10].

Table 4: Sacubitrilat Exposure in Key Populations

PopulationSacubitrilat AUC (ng·h/mL)vs. Healthy Subjects
Healthy147,111Reference
HFrEF patients308,9332.1-fold higher
Renal impairmentUp to 485,6663.3-fold higher (ESRD)

Properties

CAS Number

149709-44-4

Product Name

Sacubitrilat

IUPAC Name

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1

InChI Key

DOBNVUFHFMVMDB-BEFAXECRSA-N

SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

LBQ-657; LBQ 657; LBQ657; Sacubitrilat.

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.